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molecular formula C14H11ClO2 B6328555 2-(2-Chloro-4-methylphenyl)benzoic acid CAS No. 1220967-92-9

2-(2-Chloro-4-methylphenyl)benzoic acid

Cat. No. B6328555
M. Wt: 246.69 g/mol
InChI Key: XGIJJTNHYROPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871934B2

Procedure details

To a mixture of ethanol (728 ml) and 2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester (337 g) was added 4N aqueous sodium hydroxide solution (728 ml), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was cooled to room temperature, activated carbon (17 g) was added and the mixture was stirred overnight. The activated carbon was filtered off, and washed with 50 v/v % ethanol-water (200 ml). The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature. To this mixture, water (414 ml) was added dropwise at room temperature, and the mixture was stirred for 2 hr. This suspension was filtered, and the obtained solid was washed with 40 v/v % ethanol-water (250 ml), and dried under reduced pressure at 80° C. to give the title compound (203 g, 2 steps 85%).
Quantity
728 mL
Type
reactant
Reaction Step One
Name
2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
Quantity
337 g
Type
reactant
Reaction Step Two
Quantity
728 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=2[Cl:19])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:19][C:13]1[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]=1[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
728 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
Quantity
337 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)C)Cl
Name
Quantity
728 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
activated carbon (17 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The activated carbon was filtered off
WASH
Type
WASH
Details
washed with 50 v/v % ethanol-water (200 ml)
ADDITION
Type
ADDITION
Details
The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature
ADDITION
Type
ADDITION
Details
To this mixture, water (414 ml) was added dropwise at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
WASH
Type
WASH
Details
the obtained solid was washed with 40 v/v % ethanol-water (250 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C)C=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 203 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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